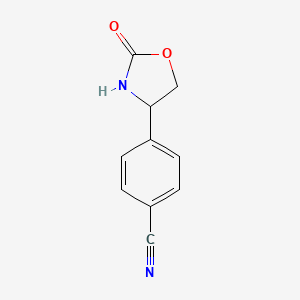![molecular formula C10H20N2O3 B13520726 N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide CAS No. 496800-93-2](/img/structure/B13520726.png)
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: is a synthetic organic compound with the molecular formula C10H20N2O3 . It is characterized by the presence of an amide group, multiple ether linkages, and an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide typically involves the reaction of 1,8-diamino-3,6-dioxaoctane with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
-
Starting Materials
1,8-Diamino-3,6-dioxaoctane: (CAS: 929-59-9)
Methacrylic anhydride: (CAS: 760-93-0)
-
Reaction Conditions
- The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.
- The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide, potassium permanganate
- Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Low temperatures, inert atmosphere
-
Substitution
- Reagents: Alkyl halides, acyl chlorides
- Conditions: Room temperature to moderate heating, organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while substitution reactions can produce a variety of substituted amides .
Wissenschaftliche Forschungsanwendungen
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a reagent in various biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-2-methylprop-2-enamide: can be compared with other similar compounds, such as:
2-(2-(2-Aminoethoxy)ethoxy)ethanol: This compound shares a similar structure but lacks the amide group.
N-(tert-Butoxycarbonyl)-2,2’-(ethylenedioxy)diethylamine: This compound has a similar backbone but includes a tert-butoxycarbonyl protecting group.
(2-(2-(2-Aminoethoxy)ethoxy)ethyl)(methyl)carbamate: This compound features a carbamate group instead of an amide group .
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
496800-93-2 |
|---|---|
Molekularformel |
C10H20N2O3 |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H20N2O3/c1-9(2)10(13)12-4-6-15-8-7-14-5-3-11/h1,3-8,11H2,2H3,(H,12,13) |
InChI-Schlüssel |
RMHLRUIHQYRVKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)
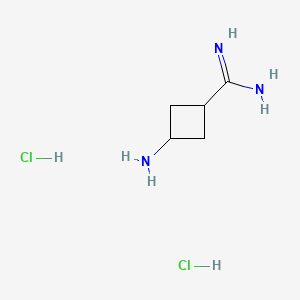
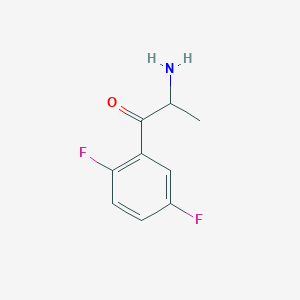
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyrrolidin-1-yl)benzoic acid](/img/structure/B13520667.png)
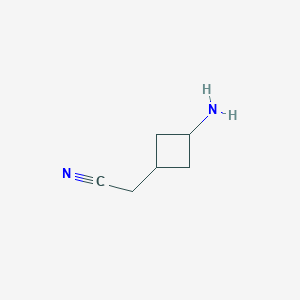
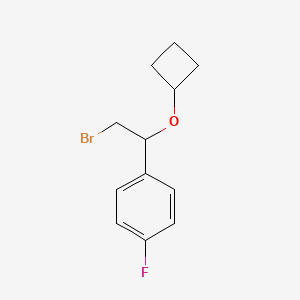

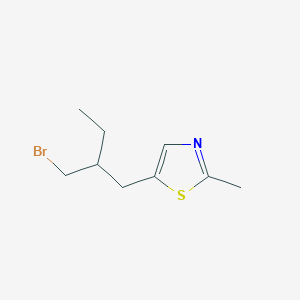
![1-[1-(3,4,5-Trifluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13520690.png)
![2-(2-{[(Tert-butoxy)carbonyl]amino}propoxy)acetic acid](/img/structure/B13520711.png)
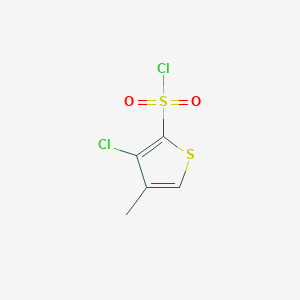
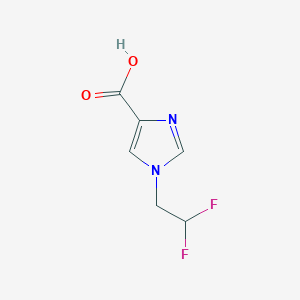
![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
